molecular formula C12H14N4O B12901877 6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine CAS No. 90167-18-3

6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine

Cat. No.: B12901877
CAS No.: 90167-18-3
M. Wt: 230.27 g/mol
InChI Key: LPRJSBAHPZYQAV-UHFFFAOYSA-N
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Description

6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine is a chemical compound with the molecular formula C12H14N4O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine typically involves the reaction of 4-methoxybenzyl chloride with 2,4-diaminopyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 6-[(4-Hydroxyphenyl)methyl]pyrimidine-2,4-diamine.

Scientific Research Applications

6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its anti-inflammatory and neuroprotective effects. The compound may inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum stress markers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its methoxyphenyl group contributes to its potential as a neuroprotective and anti-inflammatory agent, distinguishing it from other pyrimidine derivatives.

Properties

CAS No.

90167-18-3

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

6-[(4-methoxyphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C12H14N4O/c1-17-10-4-2-8(3-5-10)6-9-7-11(13)16-12(14)15-9/h2-5,7H,6H2,1H3,(H4,13,14,15,16)

InChI Key

LPRJSBAHPZYQAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC(=NC(=N2)N)N

Origin of Product

United States

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